One primary application of benzyl bromoacetate is in organic synthesis as an alkylating agent. This means it can be used to introduce a new carbon chain (alkyl group) to other molecules. This property is valuable for the creation of various complex organic molecules, including:
A scientific study describes the use of benzyl bromoacetate in the synthesis of a specific type of molecule called a lipopeptide []. This research involved the alkylation of a starting material with benzyl bromoacetate to create the desired final product.
Benzyl 2-bromoacetate is an organic compound with the formula and a molecular weight of 229.071 g/mol. It is classified as an ester, specifically a bromoacetate, where the bromo group is attached to the acetate moiety. The compound is also known by several other names, including benzyl bromoacetate and acetic acid, bromo-, phenylmethyl ester . Its structure features a benzyl group attached to a 2-bromoacetate functional group, making it significant in various
Benzyl bromoacetate is a lachrymator, meaning it irritates the eyes and can cause tearing. It is also suspected to be a skin irritant and may be harmful upon inhalation or ingestion []. Here are some safety considerations:
Benzyl 2-bromoacetate can be synthesized through several methods:
textReactants: - Bromoacetic acid- Benzyl alcohol- p-Toluenesulfonic acid- Benzene (as solvent)Conditions: - Temperature: 120°C- Time: 24 hours
Benzyl 2-bromoacetate finds applications in several fields:
Interaction studies involving benzyl 2-bromoacetate primarily focus on its reactivity with various nucleophiles. The compound's reactivity profile suggests potential interactions with amines, alcohols, and other nucleophilic species, which could lead to diverse derivatives useful in medicinal chemistry. Specific studies examining these interactions would provide better insights into its utility in drug development .
Benzyl 2-bromoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Key Features |
|---|---|---|
| Benzyl acetate | C9H10O2 | Non-halogenated ester; less reactive than benzyl 2-bromoacetate. |
| Ethyl bromoacetate | C4H7BrO2 | Smaller alkyl group; used similarly in organic synthesis. |
| Methyl bromoacetate | C4H7BrO2 | Similar reactivity; often used in nucleophilic substitution reactions. |
| Benzyl chloroacetate | C9H9ClO2 | Chlorinated analog; may exhibit different reactivity patterns due to chlorine vs bromine. |
Benzyl 2-bromoacetate stands out due to its halogenated nature, which enhances its electrophilicity compared to non-halogenated esters, making it particularly valuable in synthetic organic chemistry.
The compound's development parallels the broader evolution of halogenated esters in organic synthesis. As a benzyl ester of bromoacetic acid, it represents an important class of compounds that combine the reactivity of α-haloesters with the protecting group capabilities of benzyl functionality. This dual characteristic has ensured its continued relevance in contemporary synthetic strategies.
Benzyl 2-bromoacetate occupies a crucial position in modern organic synthesis due to its versatile reactivity profile. It serves primarily as an alkylating agent, with documented applications in the preparation of various biologically relevant compounds. For example, it has been used in the alkylation of (-)-2,3-O-isopropylidene-D-threitol for the synthesis of lipopeptides.
The compound's utility extends to various synthetic contexts, including:
Its significance is further enhanced by its commercial availability from numerous chemical suppliers, making it accessible for researchers across both academic and industrial settings.
The reactivity of benzyl 2-bromoacetate is primarily determined by its structural elements:
The α-bromoester functionality makes it highly susceptible to nucleophilic substitution reactions, particularly via the SN2 mechanism.
The presence of bromine as a good leaving group enhances its electrophilicity at the α-carbon position.
The benzyl group provides steric and electronic effects that influence reactivity while also serving as a protecting group for the carboxylic acid functionality.
According to documented studies on similar compounds, alkyl halides with benzyl groups typically show enhanced SN2 reactivity compared to simple alkyl halides. For instance, comparative studies have shown benzyl chloride to have a rate constant of 1.5 × 10⁻³ M⁻¹s⁻¹ in SN2 reactions with potassium iodide. As a primary alkyl halide derivative, benzyl 2-bromoacetate demonstrates higher reactivity compared to secondary and tertiary analogs, following the established reactivity order for SN2 reactions: methyl > primary > secondary >> tertiary.
The most widely reported method for synthesizing benzyl 2-bromoacetate involves dehydration condensation between bromoacetic acid and benzyl alcohol using a Dean-Stark apparatus. This setup facilitates azeotropic removal of water, driving the equilibrium toward ester formation. In a representative procedure, bromoacetic acid (20.8 g, 150 mmol) and benzyl alcohol (16.2 g, 150 mmol) are refluxed in benzene (300 mL) with catalytic p-toluenesulfonic acid (1.5 mmol) at 120°C for 24 hours [1]. The Dean-Stark trap efficiently removes water, achieving quantitative yields (34.3 g, 100%) [1]. Post-reaction, solvent removal under reduced pressure and purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the product as a yellow oil [1].
Key Advantages:
Limitations:
p-Toluenesulfonic acid (PTSA) is the catalyst of choice for this esterification due to its superior solubility in organic solvents and thermal stability compared to benzenesulfonic acid [3]. PTSA (5 mol%) enables efficient protonation of the carboxylic acid, enhancing nucleophilic attack by benzyl alcohol. A study demonstrated that 5 mol% PTSA in benzene achieves 82% yield of benzyl 2-bromoacetate with minimal side products (e.g., dibenzyl ether) [6]. Catalyst recovery is feasible, with 90% PTSA recuperated post-reaction [6].
Catalyst Comparison:
| Catalyst | Solubility | Thermal Stability | Byproduct Formation |
|---|---|---|---|
| p-Toluenesulfonic acid | High | High | Low |
| Benzenesulfonic acid | Moderate | Moderate | High |
Critical parameters influencing yield and selectivity include:
Optimized Conditions:
| Parameter | Optimal Value | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Temperature | 120°C | 82–100 | <5 |
| Molar Ratio | 1:1 | 95 | 3 |
| Catalyst Loading | 5 mol% | 82 | 4 |
While not explicitly detailed in available literature, halogen exchange reactions could theoretically convert benzyl chloroacetate to the bromo analogue using bromide sources (e.g., NaBr). However, direct esterification of bromoacetic acid remains preferred due to higher atom economy and fewer side reactions.
One-pot methodologies combining acid activation and esterification are underexplored for benzyl 2-bromoacetate. Potential approaches may involve in situ generation of bromoacetic acid derivatives, though current methods favor stepwise protocols for better control.
Solvent-free esterification under microwave or mechanical stirring conditions has been explored to reduce environmental impact. A Brønsted acid-catalyzed reaction (5 mol% PTSA) at 80°C for 6 hours achieved 72% yield without solvents, though prolonged heating (24 hours) remains necessary for quantitative conversion [6].
Recyclable catalysts like silica-supported PTSA offer improved sustainability. Silica gel-adsorbed PTSA (5 mol%) facilitates esterification with 72% yield and straightforward catalyst recovery via filtration [6]. Ionic liquid catalysts, though promising, have not been extensively applied to this synthesis.
Scalability Challenges:
The α-bromo group in benzyl 2-bromoacetate exhibits remarkable electrophilic character due to the positioning of the electronegative bromine atom adjacent to the electron-withdrawing carbonyl group . This electrophilic nature arises from the combined effects of inductive electron withdrawal and the inherent properties of the carbon-bromine bond [3] [4].
The bromine atom's significant electronegativity (2.96) and inductive effect (σI = 0.23) create substantial polarization of the carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack [5] [6]. The carbon-bromine bond length of 1.94 Å and relatively low bond dissociation energy of 276 kilojoules per mole facilitate heterolytic cleavage during substitution reactions [3]. These properties position bromine as an excellent leaving group with a conjugate acid pKa of approximately -9.0, significantly enhancing the compound's reactivity toward nucleophiles [7] [8].
The presence of the adjacent carbonyl group further amplifies the electrophilic character through resonance stabilization of reaction intermediates [4]. When nucleophilic attack occurs at the α-carbon, the resulting transition state benefits from partial stabilization through interaction with the carbonyl π-system, lowering the activation energy for substitution reactions [9] [5].
Benzyl 2-bromoacetate predominantly undergoes nucleophilic substitution via the SN2 mechanism due to the primary nature of the electrophilic carbon center and the excellent leaving group properties of bromide [10] [7]. The reaction proceeds through a concerted process involving simultaneous bond formation between the nucleophile and α-carbon and bond breaking between the α-carbon and bromine atom [7] [8].
The SN2 mechanism requires backside attack by the nucleophile, approaching from the face opposite to the leaving group [10] [7]. This stereochemical requirement results in complete inversion of configuration at the reaction center, a phenomenon known as Walden inversion [8] [11]. The transition state exhibits a linear arrangement of the nucleophile, α-carbon, and leaving group, with the α-carbon assuming sp2-like hybridization and trigonal planar geometry [12].
Rate studies demonstrate that the reaction follows second-order kinetics, with the rate law expression: Rate = k[Nucleophile][Benzyl 2-bromoacetate] [5] [13]. The bimolecular nature of the rate-determining step confirms the SN2 mechanism, as both nucleophile and substrate concentrations directly influence the reaction rate [10] [8].
The enhanced reactivity of benzyl 2-bromoacetate compared to simple alkyl bromides stems from the benzylic nature of the reaction center [14] [15]. Benzylic positions exhibit accelerated SN2 reactivity due to stabilization of the transition state through partial resonance interaction with the aromatic π-system [14] [16]. This effect makes benzylic bromides approximately 100,000 times more reactive than corresponding primary alkyl bromides in SN2 reactions [14].
Solvent selection profoundly influences the efficiency of SN2 reactions involving benzyl 2-bromoacetate, with polar aprotic solvents demonstrating superior performance compared to polar protic alternatives [17] [18]. The enhanced reactivity in polar aprotic media results from differential solvation effects on nucleophiles and reaction intermediates [19] [20].
Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, and dimethyl sulfoxide preferentially solvate cations while leaving nucleophilic anions relatively unsolvated [17] [19]. This selective solvation increases nucleophile reactivity by maintaining the "naked" anionic character necessary for effective backside attack [19] [21]. Experimental data reveal that reaction rates in polar aprotic solvents can exceed those in polar protic media by factors of 10-20 [17] [18].
Conversely, polar protic solvents such as methanol and ethanol engage in hydrogen bonding with nucleophilic anions, effectively surrounding and stabilizing them [17] [19]. This solvation reduces nucleophile reactivity by decreasing the effective negative charge density and creating steric hindrance to approach of the electrophilic center [19] [20]. The hydrogen bonding network also increases the activation energy required for the SN2 reaction [18] [21].
Temperature effects demonstrate that activation energies in polar aprotic solvents (58.9-68.4 kilojoules per mole) are consistently lower than those observed in polar protic systems (82.6-85.2 kilojoules per mole) [18]. This difference reflects the reduced energy barrier for nucleophile desolvation and subsequent electrophile attack in aprotic media [17] [18].
Benzyl 2-bromoacetate participates in enolate chemistry through deprotonation of the α-hydrogen atoms adjacent to the carbonyl group [22] [23]. The electron-withdrawing effect of both the carbonyl group and α-bromo substituent significantly enhances the acidity of these hydrogens, facilitating enolate formation under mild basic conditions [22] [24].
Enolate formation occurs through abstraction of an α-hydrogen by a suitable base, generating a resonance-stabilized carbanion [22] [25]. The resulting enolate anion exhibits delocalized negative charge distributed between the α-carbon and carbonyl oxygen, with the electronic structure represented by multiple resonance forms [23] [25]. The presence of the electron-withdrawing bromine substituent provides additional stabilization through inductive effects, lowering the pKa of the α-hydrogens from approximately 19-20 to approximately 16-17 [22] [24].
Base selection critically determines the nature and selectivity of enolate formation [22] [26]. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) enable quantitative enolate generation at low temperatures (-78°C), favoring kinetic control [27] [26]. Under these conditions, deprotonation occurs preferentially at the less substituted α-position, generating the kinetic enolate [22] [26].
Thermodynamic enolate formation utilizing less hindered bases such as sodium hydride or potassium tert-butoxide at elevated temperatures favors the more substituted position when multiple α-hydrogens are present [22] [26]. However, in benzyl 2-bromoacetate, the presence of the electron-withdrawing bromine substituent makes the remaining α-hydrogen significantly more acidic, facilitating formation of a single enolate species [24] [28].
The enhanced reactivity of α-bromo enolates toward electrophiles stems from the combined nucleophilic character of the carbanion center and the electrophilic nature of the α-bromo carbon [9] [23]. This dual reactivity enables unique Reformatsky-type reactions where the compound can function simultaneously as both nucleophile and electrophile in carbon-carbon bond-forming processes [9].
The stereochemical outcomes of reactions involving benzyl 2-bromoacetate depend critically on the specific reaction pathway and the presence of pre-existing stereocenters [29] [30]. For SN2 reactions, the mechanism mandates complete inversion of configuration at the electrophilic center, providing predictable stereochemical control [7] [8].
When benzyl 2-bromoacetate contains a stereogenic α-carbon, SN2 displacement results in clean inversion to yield the opposite enantiomer with high stereochemical fidelity [8] [11]. The concerted nature of the SN2 mechanism ensures that no racemization occurs during the substitution process, maintaining enantiomeric excess values exceeding 99% under appropriate reaction conditions [11] [29].
Enolate formation and subsequent reactions present more complex stereochemical considerations [25]. The planar nature of enolate anions results in loss of stereochemical information at the α-carbon during deprotonation [25]. Subsequent electrophilic attack can occur from either face of the planar enolate, leading to racemization when new stereocenters are formed [30] [25].
The presence of the bromine substituent influences the stereochemical course of enolate reactions through both steric and electronic effects [29]. The relatively large size of bromine creates steric bias that can influence the facial selectivity of electrophilic attack on enolate intermediates [29]. Additionally, the electron-withdrawing nature of bromine affects the charge distribution within the enolate system, potentially influencing reaction selectivity [24] [25].
Neighboring group effects from the benzyl substituent can provide additional stereochemical control in certain reaction systems [31] [29]. The aromatic ring can participate in stabilizing transition states through π-π interactions or CH-π contacts, leading to enhanced diastereoselectivity in reactions forming adjacent stereocenters [29] [32].
Temperature control proves crucial for maintaining stereochemical integrity in reactions involving benzyl 2-bromoacetate [26]. Low-temperature conditions (-78°C) minimize undesired side reactions and epimerization processes that could compromise stereochemical outcomes [27] [26]. These conditions are particularly important when employing strong bases for enolate generation or when working with thermally sensitive stereogenic centers [26].
Irritant